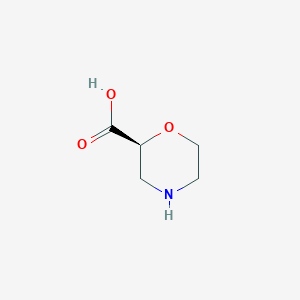
3-(2-(Dimethylamino)ethoxy)-6-methyl-1-(3-(trifluoromethyl)phenyl)-4(1H)-pyridazinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-(Dimethylamino)ethoxy)-6-methyl-1-(3-(trifluoromethyl)phenyl)-4(1H)-pyridazinone, commonly known as DMEMPT, is a pyridazine derivative that has attracted significant attention in the field of medicinal chemistry. DMEMPT has been extensively studied for its various biological activities, including antioxidant, anti-inflammatory, and anticancer properties.
Mecanismo De Acción
DMEMPT exerts its biological activities through multiple mechanisms of action. DMEMPT has been shown to scavenge free radicals and inhibit lipid peroxidation, which contributes to its antioxidant activity. DMEMPT also inhibits the activation of nuclear factor-kappa B (NF-kappa B), a transcription factor that regulates the expression of genes involved in inflammation and cancer. Additionally, DMEMPT induces apoptosis by activating caspase-3 and caspase-9 and inhibiting the expression of anti-apoptotic proteins such as Bcl-2.
Efectos Bioquímicos Y Fisiológicos
DMEMPT has been shown to have various biochemical and physiological effects. DMEMPT has been shown to increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT) and decrease the levels of malondialdehyde (MDA), a marker of lipid peroxidation. DMEMPT has also been shown to reduce the levels of pro-inflammatory cytokines such as IL-6 and TNF-alpha and inhibit the expression of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. Furthermore, DMEMPT has been shown to induce cell cycle arrest and apoptosis in various cancer cell lines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DMEMPT has several advantages for lab experiments. DMEMPT is readily available and can be synthesized using simple and cost-effective methods. DMEMPT is also stable and can be stored for extended periods without significant degradation. However, DMEMPT has some limitations for lab experiments. DMEMPT is highly hydrophobic and poorly soluble in water, which can limit its bioavailability and efficacy in in vivo studies. Furthermore, DMEMPT has low oral bioavailability, which can limit its potential for clinical applications.
Direcciones Futuras
DMEMPT has several potential future directions for research. DMEMPT has been shown to have potent antioxidant, anti-inflammatory, and anticancer properties, which make it a promising candidate for the development of novel therapeutics. Future research could focus on improving the bioavailability and efficacy of DMEMPT by developing novel drug delivery systems. Furthermore, future research could investigate the potential of DMEMPT for the treatment of various diseases, including neurodegenerative diseases, cardiovascular diseases, and metabolic disorders. Additionally, future research could investigate the potential of DMEMPT as a chemopreventive agent for the prevention of cancer.
Métodos De Síntesis
DMEMPT can be synthesized through a multistep process that involves the condensation reaction of 2-(2-(dimethylamino)ethoxy)acetaldehyde with 3-(trifluoromethyl)phenylhydrazine, followed by the cyclization of the resulting intermediate with methyl acetoacetate. The final product can be obtained by recrystallization from ethanol.
Aplicaciones Científicas De Investigación
DMEMPT has been extensively studied for its various biological activities, including antioxidant, anti-inflammatory, and anticancer properties. DMEMPT has been shown to have a potent antioxidant activity that can protect cells from oxidative damage caused by reactive oxygen species (ROS). DMEMPT has also been shown to have anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha). Furthermore, DMEMPT has been shown to have anticancer activity by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines.
Propiedades
Número CAS |
146824-81-9 |
|---|---|
Nombre del producto |
3-(2-(Dimethylamino)ethoxy)-6-methyl-1-(3-(trifluoromethyl)phenyl)-4(1H)-pyridazinone |
Fórmula molecular |
C16H18F3N3O2 |
Peso molecular |
341.33 g/mol |
Nombre IUPAC |
3-[2-(dimethylamino)ethoxy]-6-methyl-1-[3-(trifluoromethyl)phenyl]pyridazin-4-one |
InChI |
InChI=1S/C16H18F3N3O2/c1-11-9-14(23)15(24-8-7-21(2)3)20-22(11)13-6-4-5-12(10-13)16(17,18)19/h4-6,9-10H,7-8H2,1-3H3 |
Clave InChI |
FOZFZVPBCBFFCX-UHFFFAOYSA-N |
SMILES |
CC1=CC(=O)C(=NN1C2=CC=CC(=C2)C(F)(F)F)OCCN(C)C |
SMILES canónico |
CC1=CC(=O)C(=NN1C2=CC=CC(=C2)C(F)(F)F)OCCN(C)C |
Sinónimos |
3-(2-dimethylaminoethoxy)-6-methyl-1-[3-(trifluoromethyl)phenyl]pyrida zin-4-one |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



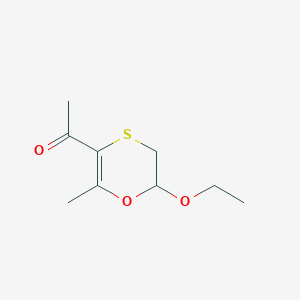
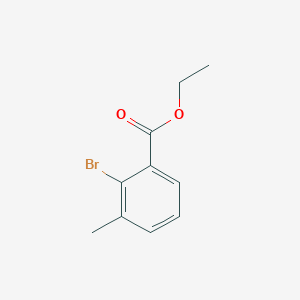
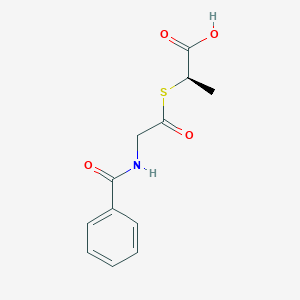
![1,4-dimethyl-8-sulfanyl-6H-imidazo[4,5-e][1,4]diazepine-5-thione](/img/structure/B117961.png)
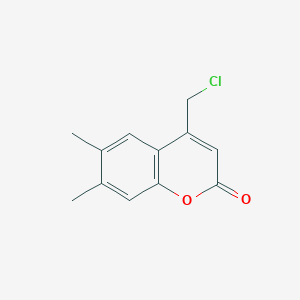
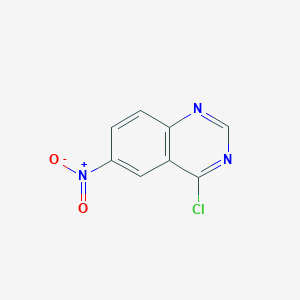
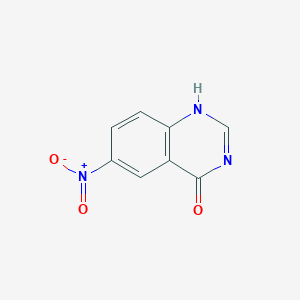
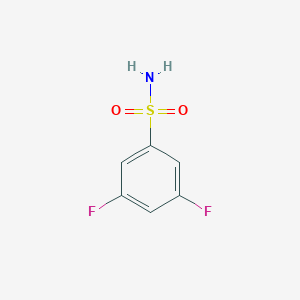
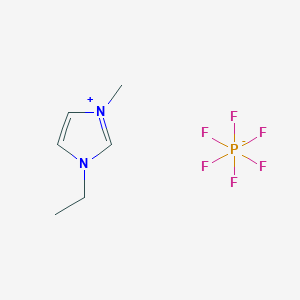
![(R)-3-[4-(2-Methoxyethyl)phenoxy]-1,2-epoxypropane](/img/structure/B117976.png)
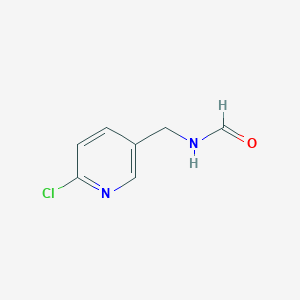
![(6aR,9S)-5-bromo-N-[(1S,2S,4R,7S)-2-hydroxy-7-(2-methylpropyl)-5,8-dioxo-4-propan-2-yl-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide](/img/structure/B117978.png)
